

# Hexyl gallate CAS number and molecular structure

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## Compound of Interest

Compound Name: Hexyl gallate

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## An In-depth Technical Guide to Hexyl Gallate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **hexyl gallate**, a molecule of significant interest in pharmaceutical and scientific research. This document details its chemical identity, physicochemical properties, synthesis, and biological activities, supported by experimental protocols and pathway diagrams.

## Core Identity: CAS Number and Molecular Structure

**Hexyl gallate**, a hexyl ester of gallic acid, is identified by the following:

- CAS Number: 1087-26-9[1][2][3][4]
- IUPAC Name: hexyl 3,4,5-trihydroxybenzoate[3][5]
- Synonyms: n-Hexyl 3,4,5-trihydroxybenzoate, Gallic acid hexyl ester[1][6][7]

The molecular structure of **hexyl gallate** is characterized by a benzene ring substituted with three hydroxyl groups and a hexyl ester group.

Molecular Formula: C<sub>13</sub>H<sub>18</sub>O<sub>5</sub>[1][2][3]

Canonical SMILES: CCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O[3][7]

InChIKey: DQHJNOHLEKVUHU-UHFFFAOYSA-N[3][7]

## Physicochemical and Biological Properties

**Hexyl gallate**'s properties make it a versatile molecule for various research applications. Key quantitative data are summarized in the tables below.

**Table 1: Physicochemical Properties of Hexyl Gallate**

Property	Value	Reference
Molecular Weight	254.28 g/mol	[1][2][3]
Melting Point	92 °C	[1][8]
Boiling Point (Predicted)	465.9 ± 40.0 °C	[8]
XLogP3	3.2	[5][9]
Hydrogen Bond Donor Count	3	[5][9]
Hydrogen Bond Acceptor Count	5	[5][9]
Rotatable Bond Count	7	[5][9]
Topological Polar Surface Area	87 Å <sup>2</sup>	[5][9]
Solubility in DMSO	41.67 mg/mL (163.87 mM)	[10][11]
Solubility in Water	Sparingly soluble	[12][13]

**Table 2: Biological Activity of Hexyl Gallate**

Activity	Target/Assay	Value	Reference
Antimalarial	Plasmodium falciparum	IC <sub>50</sub> : 0.11 mM	[6][8][10][14]
Anticancer	MCF-7 breast cancer cells	IC <sub>50</sub> : 25.94 µg/mL (for heptyl gallate, a close analog)	[15]
Antibacterial	Xanthomonas citri	MIC range: 30-50 µg/ml	[6][10][14]
Antiviral	Herpes Simplex Virus	Inhibits replication	[1][16]
Quorum Sensing Inhibition	RhlR in P. aeruginosa	Inhibits production of rhamnolipid and pyocyanin	[10][14]

## Synthesis of Hexyl Gallate

**Hexyl gallate** can be synthesized via the esterification of gallic acid with n-hexanol.

## Experimental Protocol: Synthesis of Hexyl Gallate

This protocol is adapted from a patented method for synthesizing alkyl gallates.[8][17]

Materials:

- Gallic acid (90% purity)
- n-Hexanol
- Sulfuric acid (concentrated)
- Sodium sulfate (anhydrous)
- Methylene chloride
- Deionized water

## Equipment:

- Reaction flask
- Soxhlet apparatus
- Heating mantle with magnetic stirrer
- Rotary evaporator
- Filtration apparatus
- Vacuum oven

## Procedure:

- To a reaction flask, add 50 g of gallic acid (90% purity), 135.85 g of n-hexanol, and 1 mL of concentrated sulfuric acid. An additional 70 ml of hexyl alcohol is used to fill the Soxhlet apparatus.[8]
- Assemble a Soxhlet apparatus with the reaction flask, containing 10 g of anhydrous sodium sulfate in the thimble to act as a drying agent.[8]
- Heat the mixture to approximately 160°C with constant stirring for about 8 hours. The water formed during the reaction is removed as an azeotrope with hexanol and trapped by the sodium sulfate in the Soxhlet apparatus.[8]
- After the reaction is complete, distill off the excess hexanol using a rotary evaporator until a mixture containing approximately 75% **hexyl gallate** in hexyl alcohol is obtained.[8]
- Pour the resulting mixture into methylene chloride while stirring to induce crystallization.[8]
- Wash the obtained suspension with water. This will result in the formation of a water layer, a methylene chloride layer, and the **hexyl gallate** crystals in between.[8]
- Filter the crystals and wash them once with water and once with methylene chloride.[8]
- Dry the final product in a vacuum oven for 1 hour at 60°C and 300 mm Hg vacuum.[8]

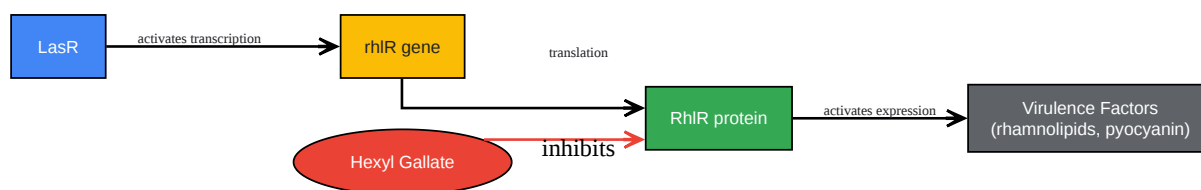
## Biological Mechanisms and Signaling Pathways

**Hexyl gallate** exhibits a range of biological activities, primarily attributed to its antioxidant and membrane-disrupting properties.

### Antimicrobial Activity

Inhibition of Quorum Sensing in *Pseudomonas aeruginosa*

**Hexyl gallate** has been shown to inhibit the RhlR quorum-sensing system in *Pseudomonas aeruginosa*. This system is crucial for the regulation of virulence factors. **Hexyl gallate's** inhibition of RhlR leads to a decrease in the production of rhamnolipids and pyocyanin, key virulence factors of this pathogen.[10][14]

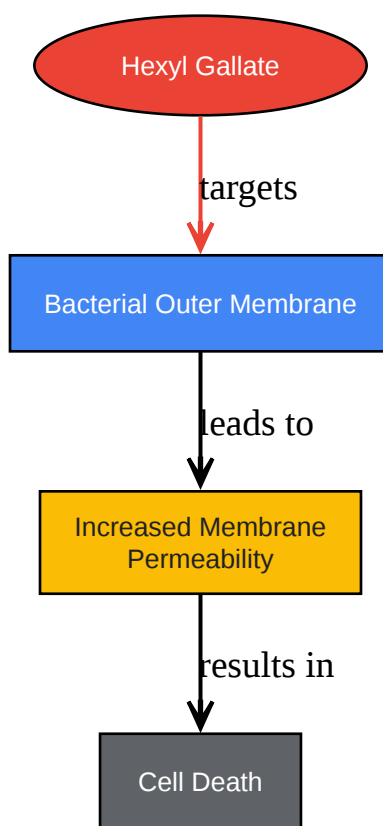


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Caption: Inhibition of the RhlR quorum-sensing pathway in *P. aeruginosa* by **hexyl gallate**.

### Disruption of Bacterial Cell Membrane

In pathogens like *Xanthomonas citri*, the causative agent of citrus canker, **hexyl gallate's** primary mode of action is the disruption of the bacterial outer membrane.[4][18] This leads to increased membrane permeability and subsequent cell death.

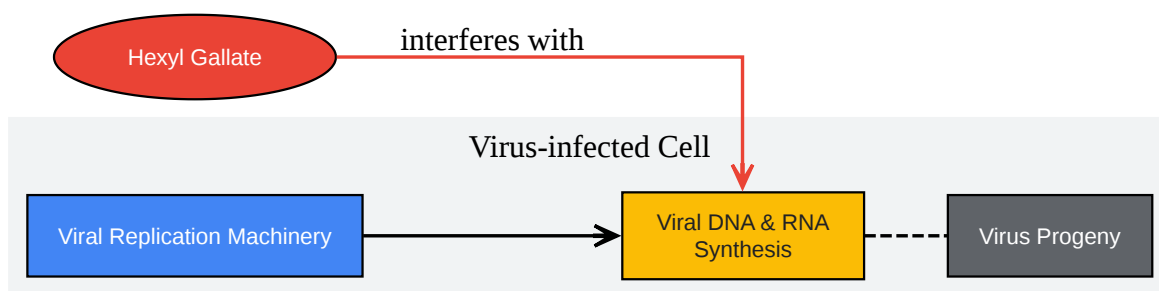


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Caption: Proposed mechanism of bacterial membrane disruption by **hexyl gallate**.

## Antiviral Activity

**Hexyl gallate** has demonstrated antiviral properties, notably against the Herpes Simplex Virus. [1][16] It is believed to inhibit viral replication by interfering with the synthesis of viral DNA and RNA through its aromatic hydrocarbon moiety. [1][16] Gallic acid and its derivatives have also been shown to inhibit HIV-1 infection. [19][20]



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Caption: General mechanism of antiviral action of **hexyl gallate**.

## Key Experimental Protocols

### Determination of Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant potential of compounds.[21][22][23][24]

Principle:

The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color with a maximum absorbance at 517 nm.[21][22] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow and a decrease in absorbance.[22]

Materials:

- **Hexyl gallate**
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or Ethanol
- Spectrophotometer or microplate reader

Procedure:

- Prepare a stock solution of **hexyl gallate** in methanol or ethanol.
- Prepare a working solution of DPPH in the same solvent (typically around 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[21]
- Prepare a series of dilutions of the **hexyl gallate** stock solution.

- In a test tube or microplate well, mix a defined volume of the **hexyl gallate** solution (or standard/control) with a defined volume of the DPPH working solution.
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes). [\[21\]](#)
- Measure the absorbance of the solution at 517 nm.
- A blank containing only the solvent and a control containing the solvent and the DPPH solution are also measured.
- The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

## Determination of Minimum Inhibitory Concentration (MIC): Resazurin Microtiter Assay (REMA)

This colorimetric assay is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism. [\[25\]](#)

Principle:

Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. A color change from blue to pink indicates cell viability, while the absence of a color change indicates inhibition of growth.

Materials:

- **Hexyl gallate**
- Bacterial strain of interest (e.g., *Xanthomonas citri*)
- Appropriate liquid growth medium (e.g., NYG broth)
- 96-well microtiter plates
- Resazurin solution (e.g., 0.01%)



- Incubator
- Microplate reader (for fluorescence or absorbance)

#### Procedure:

- Prepare a stock solution of **hexyl gallate** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, perform serial two-fold dilutions of the **hexyl gallate** stock solution in the growth medium.
- Prepare a standardized inoculum of the test bacterium in the growth medium.
- Add the bacterial inoculum to each well containing the **hexyl gallate** dilutions. Include a positive control (no **hexyl gallate**) and a negative control (no bacteria).
- Incubate the plate at the optimal growth temperature for the bacterium for a specified period (e.g., 4 hours).[25]
- Add the resazurin solution to each well and incubate for a further period (e.g., 2 hours).[25]
- The MIC is determined as the lowest concentration of **hexyl gallate** that prevents the color change of resazurin from blue to pink.

## Safety and Toxicology

While extensive toxicological data specific to **hexyl gallate** is limited, studies on gallic acid esters provide some insights. Generally, shorter-chain alkyl gallates are considered relatively safe.[4] One study has shown **hexyl gallate** to be non-genotoxic and non-mutagenic.[4] However, as with any research chemical, appropriate safety precautions should be taken. A safety data sheet (SDS) for **hexyl gallate** indicates that no data is available for many toxicological endpoints, including acute oral and dermal toxicity, skin corrosion/irritation, and reproductive toxicity.[26] General toxicology reviews of other gallates, such as propyl, octyl, and dodecyl gallate, have been conducted, but direct extrapolation of these findings to **hexyl gallate** should be done with caution.[27]

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